Methyl 4,5,6-trifluoro-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4,5,6-trifluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c1-16-10(15)7-2-4-6(14-7)3-5(11)9(13)8(4)12/h2-3,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYFICBERMBIMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C(C=C2N1)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5,6-trifluoro-1H-indole-2-carboxylate typically involves the introduction of fluorine atoms into the indole ring. One common method is the electrophilic fluorination of a pre-synthesized indole derivative. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale electrophilic fluorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5,6-trifluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by the electron-withdrawing fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Activity
Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including methyl 4,5,6-trifluoro-1H-indole-2-carboxylate, as inhibitors of HIV-1 integrase. These compounds have been shown to effectively inhibit the strand transfer of HIV-1 integrase, demonstrating significant binding interactions with the enzyme's active site. For instance, structural optimizations have led to derivatives with improved inhibitory effects, with IC50 values as low as 0.13 μM . The presence of trifluoromethyl groups enhances the lipophilicity and binding affinity of these compounds, making them promising candidates for further development as antiviral agents.
1.2 Anticancer Properties
Indole derivatives are known for their anticancer activities. This compound has been investigated for its ability to induce apoptosis in various cancer cell lines. The trifluoromethyl group is believed to play a crucial role in enhancing the compound's potency against tumor cells by modulating signaling pathways associated with cell growth and survival .
Material Science
2.1 Synthesis of Functional Materials
The unique chemical properties of this compound allow it to be utilized in the synthesis of advanced materials. Its ability to undergo various chemical transformations makes it a valuable building block for creating functional polymers and coatings with specific properties such as hydrophobicity and thermal stability. Research indicates that incorporating trifluoromethyl groups can significantly enhance the performance characteristics of these materials .
Agrochemical Applications
3.1 Pesticide Development
Fluorinated compounds are often more potent than their non-fluorinated counterparts in agrochemical applications. The introduction of this compound into pesticide formulations has shown promise in improving efficacy against pests while potentially reducing the required dosage . This can lead to more environmentally friendly agricultural practices by minimizing chemical runoff and residue.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 4,5,6-trifluoro-1H-indole-2-carboxylate involves its interaction with biological targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions with the target molecules . This can lead to the modulation of specific biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Indole Derivatives
The compound’s distinct trifluoro substitution pattern differentiates it from related indole esters. Key structural analogs include:
*Calculated based on formula. The trifluoro substitution introduces strong electron-withdrawing effects, altering electronic distribution compared to mono- or di-fluoro analogs.
Comparative Analysis of Physical and Chemical Properties
Melting Points and Stability
- Ethyl 5-fluoroindole-2-carboxylate derivatives exhibit melting points between 233–250°C, influenced by aromatic substituents .
- Indole-5-carboxylic acid (mp 208–210°C) and Indole-6-carboxylic acid (mp 256–259°C) highlight the impact of fluorine position on crystallinity .
- The trifluoro substitution in the target compound likely increases melting point due to enhanced intermolecular interactions, though experimental data is unavailable.
Reactivity
- Electrophilic Substitution: The trifluoro group deactivates the indole ring, reducing reactivity toward electrophiles compared to mono-fluoro analogs (e.g., Ethyl 5-fluoroindole-2-carboxylate) .
- Ester Hydrolysis : Methyl esters generally hydrolyze faster than ethyl esters under basic conditions, suggesting the target compound may exhibit higher reactivity in hydrolysis reactions compared to ethyl analogs .
Key Differences
- Multi-step fluorination is needed for the target compound, whereas mono-fluoro analogs (e.g., Ethyl 6-fluoroindole-2-carboxylate) are synthesized via simpler routes .
- Trifluoro substitution complicates purification due to increased hydrophobicity, necessitating advanced chromatography (e.g., cyclohexane/ethyl acetate gradients) .
Biological Activity
Methyl 4,5,6-trifluoro-1H-indole-2-carboxylate is a fluorinated indole derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Overview of Biological Activity
This compound has been studied for various biological activities, including:
- Antiviral Properties : The compound exhibits inhibitory effects against viruses, particularly HIV.
- Anticancer Activity : It shows potential as an anticancer agent by affecting cancer cell proliferation.
- Antimicrobial Effects : The compound has demonstrated activity against various microbial strains.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to receptors and enzymes. This interaction modulates several biochemical pathways leading to therapeutic effects.
Key Biochemical Pathways Affected
- HIV Integrase Inhibition : The compound has been shown to inhibit the strand transfer of HIV-1 integrase. Structural modifications have improved its efficacy significantly.
- Cell Cycle Regulation : Indole derivatives can influence cell cycle progression in cancer cells, leading to apoptosis.
- Inflammatory Pathways : The compound may also affect inflammatory responses through modulation of cytokine release.
Antiviral Activity
A study demonstrated that derivatives of indole-2-carboxylic acid effectively inhibit HIV integrase with IC50 values ranging from 0.13 μM to 47.44 μM. This compound was part of a series that showed enhanced activity with structural optimizations at the C3 position of the indole core .
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| Parent Compound | N/A | Baseline activity |
| Optimized Derivative | 0.13 | Significant integrase inhibition |
Anticancer Activity
Research indicates that this compound can inhibit cancer cell lines such as MDA-MB453 and MCF-7. The compound's structure allows it to interfere with cancer signaling pathways.
| Cell Line | IC50 (μM) | Description |
|---|---|---|
| MDA-MB453 | 29.1 | Moderate inhibition |
| MCF-7 | 15.3 | Enhanced anticancer effect |
Case Studies
- Study on HIV Integrase Inhibition :
- Anticancer Evaluation :
Q & A
Q. What are the primary synthetic strategies for Methyl 4,5,6-trifluoro-1H-indole-2-carboxylate?
The synthesis typically involves fluorination of a preformed indole scaffold or direct substitution using fluorinating agents. For example:
- Fischer indole synthesis is adapted by introducing fluorine atoms at positions 4, 5, and 6 via electrophilic substitution, requiring precise control of reaction temperature and catalysts (e.g., Lewis acids) to ensure regioselectivity .
- Post-functionalization : Starting from methyl indole-2-carboxylate, sequential fluorination is achieved using fluorinating reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor under inert conditions .
- Purification often employs column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization to achieve >95% purity.
Q. How is structural characterization performed for this compound?
Advanced spectroscopic and crystallographic methods are employed:
- X-ray crystallography : Using programs like SHELX for structure refinement. The trifluoro substitution pattern can induce unique crystal packing, analyzed via OLEX2 or similar software .
- NMR spectroscopy : NMR is critical for confirming fluorine positions (δ -110 to -130 ppm for aromatic fluorines), while NMR resolves indole NH and ester methyl groups .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: ~254.03 g/mol) and fragmentation patterns .
Q. What biological targets or activities are associated with this compound?
Fluorinated indoles often exhibit enhanced metabolic stability and binding affinity. Preliminary studies suggest:
- Enzyme inhibition : Potential interaction with cytochrome P450 isoforms or kinases, attributed to fluorine’s electron-withdrawing effects modulating π-π stacking or hydrogen bonding .
- Anticancer activity : Fluorine substitution at positions 4,5,6 may enhance cytotoxicity in cell lines (e.g., MCF-7, A549) by disrupting DNA repair pathways .
Advanced Research Questions
Q. What experimental challenges arise in achieving regioselective trifluorination?
Key issues include:
- Steric hindrance : Fluorination at position 6 (adjacent to the ester group) may require directing groups (e.g., Boc-protected NH) to guide reagent placement .
- Competitive side reactions : Over-fluorination or de-esterification can occur; monitored via TLC and mitigated by stepwise addition of fluorinating agents .
- Reaction optimization : DOE (Design of Experiments) approaches are used to balance temperature (40–80°C), solvent (DMF vs. DCM), and stoichiometry for maximal yield .
Q. How can contradictory bioactivity data between Methyl 4,5,6-trifluoro and difluoro analogs be resolved?
Discrepancies often stem from substitution patterns:
- Comparative SAR studies : Testing trifluoro vs. 5,6-difluoro analogs (e.g., Methyl 5,6-difluoro-1H-indole-2-carboxylate) in parallel assays reveals positional effects on IC values .
- Computational modeling : Molecular docking (AutoDock Vina) identifies how additional fluorine at position 4 alters binding pocket interactions (e.g., steric clashes or improved van der Waals contacts) .
- Metabolic profiling : LC-MS/MS assesses whether trifluorination reduces hepatic clearance compared to difluoro derivatives, explaining in vivo efficacy differences .
Q. What computational tools are recommended for studying target interactions?
- Molecular docking : Schrodinger Suite or GOLD software models binding modes with proteins (e.g., EGFR kinase), incorporating fluorine’s electronegativity into scoring functions .
- DFT calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential surfaces to predict reactivity at specific indole positions .
- MD simulations : AMBER or GROMACS evaluates dynamic stability of ligand-protein complexes, highlighting fluorine’s role in reducing conformational flexibility .
Methodological Considerations
Q. How to address low yields in large-scale synthesis?
- Flow chemistry : Continuous flow reactors improve heat/mass transfer, minimizing decomposition during exothermic fluorination steps .
- Catalyst screening : Pd/C or Au nanoparticles may enhance fluorination efficiency; ICP-MS verifies metal residues in final products .
Q. What analytical techniques resolve purity issues in final products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
